Voriconazole N-oxide (hydrochloride)

Description

Contextual Significance within Azole Chemistry Research

The azole class of compounds, characterized by a five-membered heterocyclic ring containing at least one nitrogen atom, represents a cornerstone of modern antifungal therapy. researchgate.net Azoles like Voriconazole (B182144) exert their effect by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway. researchgate.net Within this context, Voriconazole N-oxide holds particular importance. It is the product of the extensive and complex metabolism of Voriconazole, a process largely mediated by the cytochrome P450 (CYP) isoenzymes, particularly CYP2C19, CYP2C9, and CYP3A4. nih.govcaymanchem.com

The formation of Voriconazole N-oxide is a critical area of investigation in azole chemistry and pharmacology because the concentration of this metabolite relative to the parent drug can vary significantly among individuals. nih.gov This variability is often linked to genetic polymorphisms in CYP enzymes. nih.gov Therefore, studying Voriconazole N-oxide is essential for understanding the sources of inter-individual differences in drug response and for the development of strategies to optimize therapy. nih.gov Its research contributes to the broader goals of characterizing the metabolism of azole drugs and identifying all metabolites to gain a complete picture of their biological and toxicological profiles. researchgate.net

Overview of its Chemical Relationship to Parent Voriconazole

Voriconazole N-oxide is a direct derivative of Voriconazole, formed through an N-oxidation reaction. caymanchem.com This metabolic transformation specifically involves the oxidation of one of the nitrogen atoms within the pyrimidine (B1678525) ring of the Voriconazole molecule. caymanchem.compharmgkb.org This addition of an oxygen atom results in the formation of an N-oxide functional group, altering the molecule's physicochemical properties.

The parent compound, Voriconazole, is a complex molecule with the chemical name (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. nih.gov The N-oxidation occurs on the pyrimidine ring, leading to the formal name for the metabolite: (αR,βS)-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol, 1-oxide. caymanchem.com This structural modification changes the molecular formula from C₁₆H₁₄F₃N₅O for Voriconazole to C₁₆H₁₄F₃N₅O₂ for Voriconazole N-oxide. caymanchem.comnih.gov The compound is often studied as its hydrochloride salt to improve handling and solubility for research purposes. medchemexpress.com

Rationale for Dedicated Academic Investigation of Voriconazole N-oxide

The dedicated academic investigation of Voriconazole N-oxide is driven by several key factors. A primary rationale is its role as a biomarker for the metabolic activity of the parent drug. nih.gov The ratio of Voriconazole N-oxide to Voriconazole in plasma, known as the metabolic ratio (MR), can provide crucial information about a patient's metabolic capacity, particularly relating to the function of the highly polymorphic CYP2C19 enzyme. nih.govnih.gov Research has shown that monitoring this MR can help predict whether a patient's Voriconazole levels are likely to be too low or too high, thereby informing clinical decisions. nih.gov

Furthermore, there is interest in the intrinsic biological activity of Voriconazole N-oxide itself. While it is a metabolite, it is not necessarily inert. Studies have investigated its potential for phototoxicity and its ability to inhibit CYP enzymes, which could contribute to drug-drug interactions. researchgate.netmedchemexpress.com

Finally, understanding the formation and clearance of Voriconazole N-oxide is fundamental to developing comprehensive physiologically-based pharmacokinetic (PBPK) models. pharmgkb.org These models aim to simulate the absorption, distribution, metabolism, and excretion of Voriconazole and can help predict drug behavior in diverse patient populations, ultimately contributing to more effective use of this important antifungal agent. nih.govpharmgkb.org The simultaneous measurement of Voriconazole and its N-oxide metabolite in different biological fluids, such as plasma and interstitial space fluid, provides deeper insights into the drug's distribution and disposition at its target site. nih.gov

Physicochemical Properties of Voriconazole N-oxide

This table summarizes key identifiers and properties of the Voriconazole N-oxide compound.

| Property | Value | Source |

| Formal Name | (αR,βS)-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol, 1-oxide | caymanchem.com |

| Synonym | UK-121,265 | caymanchem.combiomol.com |

| Molecular Formula | C₁₆H₁₄F₃N₅O₂ | caymanchem.comnih.gov |

| Molecular Weight | 365.3 g/mol | caymanchem.combiomol.com |

| Monoisotopic Mass | 365.109959332 Da | drugbank.com |

| CAS Number | 618109-05-0 | caymanchem.comchemicalbook.com |

| Physical Form | Solid (Off-White) | caymanchem.comchemicalbook.com |

| Solubility | Slightly soluble in Chloroform and Methanol | caymanchem.combiomol.com |

| InChI Key | KPLFPLUCFPRUHU-MGPLVRAMSA-N | caymanchem.comuni.lu |

Mentioned Compounds

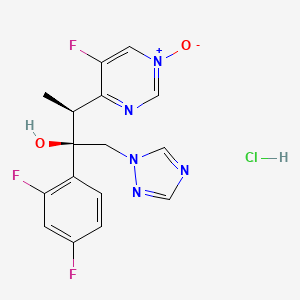

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H15ClF3N5O2 |

|---|---|

Molecular Weight |

401.77 g/mol |

IUPAC Name |

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;hydrochloride |

InChI |

InChI=1S/C16H14F3N5O2.ClH/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18;/h2-5,7-10,25H,6H2,1H3;1H/t10-,16+;/m0./s1 |

InChI Key |

TUFSYNMLEUYAQZ-XVQZZTKGSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl |

Canonical SMILES |

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl |

Origin of Product |

United States |

Formation and Biotransformation Pathways of Voriconazole N Oxide

Enzymatic Pathways in In Vitro Systems

The transformation of voriconazole (B182144) to voriconazole N-oxide is predominantly a result of oxidative metabolism. nih.govdoi.org In vitro studies utilizing human liver microsomes have been instrumental in elucidating the specific enzymes involved in this biotransformation. These studies have identified key roles for both the Cytochrome P450 superfamily and the Flavin-Containing Monooxygenase system. nih.govdoi.orgnih.gov

Cytochrome P450 (CYP) Enzyme Contributions

The CYP enzyme system is a major contributor to the N-oxidation of voriconazole. nih.govdoi.orgnih.gov Several isoforms within this superfamily have been identified as catalysts for this reaction, with varying degrees of affinity and activity. nih.govpharmgkb.org The primary CYP enzymes involved are CYP2C19, CYP3A4, and to a lesser extent, CYP2C9. nih.govnih.govdoi.orgnih.gov It is estimated that CYP-mediated metabolism accounts for approximately 75% of the total oxidative metabolism of voriconazole. nih.govnih.govnih.govpharmgkb.org

CYP2C19 is recognized as the principal enzyme in the N-oxidation of voriconazole. nih.gov Studies using recombinant human CYP enzymes have demonstrated that CYP2C19 exhibits high affinity for voriconazole. nih.govpharmgkb.org

Kinetic analyses have revealed biphasic kinetics for voriconazole N-oxidation in human liver microsomes, indicating the involvement of at least two different enzymes or enzyme sites with different affinities. nih.govpharmgkb.org At lower, clinically relevant concentrations, the high-affinity component is predominant. nih.gov

Research with recombinant CYP2C19 has determined its Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which quantify the enzyme's affinity for the substrate and its maximum catalytic rate, respectively. One study reported a Km value of 3.5 µM for CYP2C19-mediated N-oxidation. nih.govwashington.edu Another comprehensive study determined the Km and Vmax for voriconazole N-oxide formation by recombinant CYP2C19. nih.gov The genetic polymorphism of the CYP2C19 gene significantly impacts the metabolism of voriconazole, with individuals classified as poor metabolizers showing reduced conversion of voriconazole to its N-oxide. jst.go.jpnih.gov

Table 1: Michaelis-Menten Kinetics of Voriconazole N-Oxidation by Recombinant Human CYP2C19

| Parameter | Value | Reference |

| Km | 3.5 µM | nih.govwashington.edu |

CYP3A4 also plays a significant role in the N-oxidation of voriconazole, particularly at higher concentrations of the drug. nih.govpharmgkb.org It is considered the low-affinity component in the biphasic kinetic model of voriconazole N-oxidation. nih.govpharmgkb.org

Studies have shown a strong correlation between voriconazole N-oxidation activity and CYP3A4 activity in a panel of human liver microsomes, especially at a high voriconazole concentration (2500 µM). nih.govpharmgkb.org The activity was notably inhibited by ketoconazole, a known CYP3A4 inhibitor. nih.govpharmgkb.org In individuals who are poor metabolizers for CYP2C19, the role of CYP3A4 in voriconazole metabolism is likely increased. nih.govpharmgkb.org

Kinetic studies with recombinant CYP3A4 have established its Km and Vmax values for voriconazole N-oxidation. One study reported a Km value of 235 µM. washington.edu Another detailed analysis provided the kinetic parameters for voriconazole N-oxide formation by recombinant CYP3A4. nih.gov

Table 2: Michaelis-Menten Kinetics of Voriconazole N-Oxidation by Recombinant Human CYP3A4

| Parameter | Value | Reference |

| Km | 235 µM | washington.edu |

The contribution of CYP2C9 to the N-oxidation of voriconazole is generally considered to be of a lesser extent compared to CYP2C19 and CYP3A4. nih.govdoi.orgnih.gov While in vitro studies with recombinant enzymes have shown that CYP2C9 can catalyze the N-oxidation of voriconazole, its role in human liver microsomes appears to be minimal. nih.govpharmgkb.org

Table 3: Michaelis-Menten Kinetics of Voriconazole N-Oxidation by Recombinant Human CYP2C9

| Parameter | Value | Reference |

| Km | 20 µM | nih.govwashington.edu |

Several approaches have been employed to quantify the relative contributions of the different CYP isoforms to the N-oxidation of voriconazole. These methods include the use of specific chemical inhibitors and antibodies in human liver microsomes, as well as extrapolation from data obtained with recombinant enzymes. nih.govpharmgkb.orgnih.gov

One study using specific inhibitors in human liver microsomes estimated the contributions to voriconazole N-oxidation to be 62% for CYP2C19, 48% for CYP3A4, and 36% for CYP2C9. nih.gov However, the authors noted that the sum of these contributions exceeded 100%, suggesting a lack of complete specificity of the inhibitors used. nih.gov A more refined analysis using intersystem extrapolation factors (ISEF) from recombinant enzymes provided the following contributions: 63.1% for CYP2C19, 29.5% for CYP3A4, and 13.4% for CYP2C9. nih.gov

Another study concluded that at a low, therapeutically relevant concentration (25 µM), voriconazole N-oxidation showed strong correlations with both CYP2C19 and CYP3A4 activities. nih.govpharmgkb.org At a much higher concentration (2500 µM), CYP3A4 was identified as the primary enzyme responsible. nih.govpharmgkb.org

Table 4: Estimated Contributions of CYP Isoforms to Voriconazole N-Oxidation

| CYP Isoform | Contribution (Inhibitor Method) | Contribution (ISEF Method) | Reference |

| CYP2C19 | 62% | 63.1% | nih.gov |

| CYP3A4 | 48% | 29.5% | nih.gov |

| CYP2C9 | 36% | 13.4% | nih.gov |

Flavin-Containing Monooxygenase (FMO) Enzyme Involvement

Further confirmation of FMO involvement came from studies using recombinant human FMO enzymes. nih.govdoi.orgnih.gov These studies demonstrated that FMO1 and FMO3 can directly metabolize voriconazole to voriconazole N-oxide. nih.govdoi.orgnih.gov FMO3 was found to metabolize voriconazole at a greater velocity than FMO1, while FMO5 showed negligible activity. nih.gov

Kinetic analysis of voriconazole metabolism by recombinant FMO1 and FMO3 followed Michaelis-Menten kinetics. nih.govnih.gov

Table 5: Michaelis-Menten Kinetics of Voriconazole N-Oxidation by Recombinant Human FMOs

| Enzyme | Km (mM) | Vmax (pmol/min/pmol) | Reference |

| FMO1 | 3.0 | 0.025 | nih.govnih.gov |

| FMO3 | 3.4 | 0.044 | nih.govnih.gov |

Enzyme Kinetics and Mechanistic Insights In Vitro

The enzymatic formation of Voriconazole N-oxide follows Michaelis-Menten kinetics. Studies in human liver microsomes (HLM) and human intestine microsomes (HIM) have been crucial in quantifying the kinetic parameters of this reaction.

In HLM, the intrinsic clearance (CLint) of voriconazole N-oxidation was determined to be 8.76 µL/min/mg. nih.gov In HIM, metabolism also occurred, but the intrinsic clearance was 5.76-fold lower, at 1.52 µL/min/mg. nih.gov This indicates that while the liver is the primary site, intestinal metabolism also contributes to the formation of Voriconazole N-oxide. nih.govfu-berlin.de

Kinetic studies with recombinant FMO isoforms revealed specific parameters for FMO1 and FMO3. These studies, however, reported Km values in the millimolar (mM) range, suggesting a lower affinity compared to CYP enzymes, which have Km values in the micromolar (µM) range. doi.orgnih.govnih.gov

Interactive Table: Michaelis-Menten Kinetic Parameters for Voriconazole N-oxide Formation

| Enzyme System | Apparent K_m | Apparent V_max_ | Source |

| Human Liver Microsomes (HLM) | 9.3 ± 3.6 µM | 40.5 ± 21.0 pmol/min/mg | unc.edu |

| Human Intestine Microsomes (HIM) | 2.98 µM | 14.5 pmol/min/mg | nih.govresearchgate.net |

| Recombinant FMO1 | 3.0 mM | 0.025 pmol/min/pmol | doi.orgnih.govnih.gov |

| Recombinant FMO3 | 3.3 - 3.4 mM | 0.044 pmol/min/pmol | doi.orgnih.govnih.gov |

The distinct roles of FMO and CYP enzymes in Voriconazole N-oxide formation have been clarified using specific inhibitors and selective inactivation methods. A key finding is that the NADPH-dependent metabolism of voriconazole is sensitive to heat treatment (45°C for 5 minutes), a condition known to selectively inactivate FMOs without significantly affecting CYP activity. doi.orgnih.gov This observation provided initial evidence for FMO involvement.

Furthermore, studies using inhibitors specific to CYP isoforms have helped to quantify the contribution of each enzyme family. For instance, inhibitors of CYP2C19 (e.g., loratadine) and CYP3A4 (e.g., ketoconazole) were used to determine their respective roles in N-oxide formation. unc.edunih.gov The remaining metabolic activity, insensitive to these CYP inhibitors but sensitive to heat, was attributed to FMOs. nih.gov It was estimated that CYP-mediated metabolism accounts for about 75% of the total oxidative metabolism, with FMOs responsible for the remaining 25%. nih.govnih.govunc.edu Some CYP inhibitors, like ketoconazole, were found to have a minor inhibitory effect on FMO3-catalyzed N-oxidation, but not on FMO1 activity. doi.org

Non-Enzymatic and Chemical Formation Pathways

Beyond enzymatic catalysis, the potential for non-biological formation of Voriconazole N-oxide has been considered.

Spontaneous Oxidation Processes

There is currently no significant evidence from the reviewed scientific literature to suggest that Voriconazole N-oxide forms through spontaneous, non-enzymatic oxidation under physiological conditions. The metabolic pathways involving FMO and CYP enzymes are well-established as the primary routes for its formation.

Role in Oxidative Stress Models (if relevant to chemical formation)

The direct chemical formation of Voriconazole N-oxide as a result of oxidative stress is not a documented pathway. However, the metabolite itself is implicated in oxidative stress-related phenomena. Studies have shown that Voriconazole N-oxide and its UVB-photoproduct can act as UVA-sensitizers, generating reactive oxygen species (ROS) and leading to oxidative DNA damage in keratinocytes. nih.gov This suggests a mechanism for the phototoxicity associated with voriconazole treatment. nih.gov While the parent compound, voriconazole, has been shown to inhibit the anti-oxidative enzyme catalase, thereby increasing intracellular ROS, the N-oxide metabolite is directly involved in mediating photosensitivity through the generation of ROS upon UVA exposure. nih.govnih.gov

Degradation and Stability of Voriconazole N Oxide

Chemical Stability Investigations

The inherent chemical stability of Voriconazole (B182144) N-oxide has been explored under various conditions, with a notable focus on factors relevant to physiological and storage environments.

Investigations into the thermal stability of Voriconazole N-oxide show that the compound is relatively stable at physiological temperatures. One study demonstrated that at 37°C (98.6°F), no observable degradation of Voriconazole N-oxide occurred over a period of 4 hours. fu-berlin.de All measured concentrations remained between 93.3% and 112% of the initial concentration, indicating stability under these conditions. fu-berlin.de

While detailed kinetic studies on the temperature-dependent degradation of Voriconazole N-oxide itself are limited in the available literature, significant research has been conducted on its primary photoproduct, designated as VNOP. This photoproduct undergoes a notable temperature-dependent degradation in the dark to form a single, stable end-product identified as VNOPD. nih.gov

Table 1: Thermal Stability Data for Voriconazole N-oxide and its Photoproduct

| Compound | Condition | Observation | Resulting Product |

| Voriconazole N-oxide | 37°C for 4 hours | No observable degradation. fu-berlin.de | Not Applicable |

| VNOP (Photoproduct) | Thermal Degradation (Dark) | Marked degradation occurs. nih.gov | VNOPD nih.gov |

This table summarizes the reported thermal stability of Voriconazole N-oxide and the degradation of its photoproduct, VNOP.

The influence of pH on the stability of Voriconazole N-oxide under non-photochemical conditions is not extensively detailed in published studies. However, research indicates that the degradation pathways of its subsequent photoproducts are dependent on pH. nih.gov The parent compound, voriconazole, is known to be most unstable in alkaline environments, though this does not directly describe the behavior of its N-oxide metabolite. doctorlib.org The stability of chromatographic methods using specific columns for analyzing Voriconazole N-oxide has been noted across a wide pH range, suggesting the compound's stability during analytical procedures. albertscience.com

The effect of solvents on the stability of Voriconazole N-oxide is primarily documented in the context of its photochemical reactions. The formation of its photoproduct, VNOP, occurs with a high quantum yield of 0.6 in both buffered aqueous solutions and alcoholic solutions, indicating that the initial photoreaction is efficient in these different solvent environments. nih.govresearchgate.net

Further studies have shown that while the formation of photoproducts is a key event, the specific products formed can be solvent-dependent. Sustained exposure to UVB light produces notable, dose- and solvent-dependent changes in the absorption spectra of Voriconazole N-oxide. researchgate.net For instance, distinct photochemical products with characteristic absorption spectra are formed in phosphate-buffered saline (PBS) compared to ethanol, suggesting that the solvent medium can influence the ultimate degradation pathway. researchgate.net

Photochemical Degradation Pathways

Voriconazole N-oxide is highly susceptible to degradation upon exposure to ultraviolet radiation, a process that is central to its role in photosensitivity.

Exposure to UVB radiation transforms Voriconazole N-oxide into a primary photoproduct, referred to as VNOP. mdpi.com This conversion is a highly efficient photochemical reaction. Studies have measured the quantum yield for the formation of VNOP from Voriconazole N-oxide to be 0.6 when irradiated with UVB-UVA light in either buffered or alcoholic solutions. nih.govresearchgate.net This high quantum yield signifies that the absorption of a UVB photon is very likely to result in the chemical transformation of the molecule. nih.gov The resulting photoproduct, VNOP, acquires a prominent UVA absorption band, which is a key difference from the parent VNO molecule. researchgate.net It has been noted that Voriconazole N-oxide itself does not sensitize cells to UVB. researchgate.net

Table 2: UVB-Induced Photoreaction of Voriconazole N-oxide

| Parameter | Value | Solution Conditions |

| Primary Photoreaction | VNO → VNOP mdpi.com | Aqueous and Alcoholic |

| Quantum Yield (Φ) | 0.6 nih.govresearchgate.net | Buffered or Alcoholic Solutions |

This table presents key data on the photoreaction of Voriconazole N-oxide upon exposure to UVB light.

While Voriconazole N-oxide itself is primarily reactive to UVB light, its photoproducts are highly reactive to UVA radiation. Both Voriconazole N-oxide and, more significantly, its UVB-generated photoproduct (VNOP) act as UVA sensitizers. researchgate.net This means that in the presence of these molecules, UVA radiation can induce cellular damage. mdpi.com

The process involves VNOP undergoing efficient photolysis upon exposure to UVA light. nih.gov This UVA-induced reaction leads to the generation of reactive oxygen species (ROS), which in turn can cause oxidative DNA damage, such as the formation of 8-oxoguanine. researchgate.netmdpi.com The stable thermal degradation product, VNOPD, is also a potent photosensitizer when irradiated with UVA-UVB light, capable of oxidizing amino acids like tryptophan and histidine. nih.gov

Table 3: UVA-Induced Reactions of Voriconazole N-oxide and its Products

| Compound | Role | Mechanism of Action |

| Voriconazole N-oxide & VNOP | UVA Sensitizers researchgate.net | Generate Reactive Oxygen Species (ROS) and cause oxidative DNA damage upon UVA exposure. mdpi.com |

| VNOP | UVA-Reactive | Undergoes efficient photolysis under UVA light. nih.gov |

| VNOPD | Photodynamic Photosensitizer | Oxidizes amino acids via Type I radical reactions and singlet oxygen (¹O₂) upon UVA-UVB irradiation. nih.gov |

This table outlines the roles and mechanisms of Voriconazole N-oxide and its subsequent products in UVA-induced photoreactions.

Identification and Characterization of Photoproducts (e.g., VNOPD)

Exposure of Voriconazole N-oxide (VNO) to ultraviolet (UV) radiation, particularly UVB, initiates its transformation into distinct photoproducts. pharmgkb.org In aqueous solutions, sustained UVB exposure causes VNO to form a primary photoproduct, which has been designated VNOP. nih.govjst.go.jp This conversion is efficient, with a quantum yield of 0.6 in both buffered and alcoholic solutions. nih.govjst.go.jp

The chemical structure of VNOP has been identified as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-7-oxa-1,3-diazabicyclo[4.1.0]hepta-2,4-dien-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. nih.govjst.go.jp

VNOP is not a final, stable entity; it undergoes further transformation through two distinct pathways: a marked thermal degradation and an efficient UVA photolysis. nih.govjst.go.jp The temperature-dependent dark degradation of VNOP results in a single, more stable end-product named VNOPD. nih.govjst.go.jp This stable photoproduct, VNOPD, is identified as 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidin-4-ol. nih.govjst.go.jp VNOPD exhibits an absorbance maximum at 308 nm. nih.govjst.go.jp The formation of a photoproduct with a prominent UVA absorption band from VNO after UVB exposure has been consistently observed. pharmgkb.orgnih.gov

Table 1: Identified Photoproducts of Voriconazole N-oxide

| Precursor | Condition | Photoproduct | Chemical Name | Key Characteristics |

|---|---|---|---|---|

| Voriconazole N-oxide (VNO) | UVB-UVA Light | VNOP | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-7-oxa-1,3-diazabicyclo[4.1.0]hepta-2,4-dien-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Quantum yield of formation is 0.6. nih.govjst.go.jp Undergoes further thermal and photolytic degradation. nih.govjst.go.jp |

| VNOP | Thermal Degradation (Dark) | VNOPD | 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidin-4-ol | Stable end-product with an absorbance maximum at 308 nm. nih.govjst.go.jp |

Mechanistic Studies of Photosensitization by Voriconazole N-oxide and its Photoproducts

Both Voriconazole N-oxide and its UVB-induced photoproducts function as photosensitizers, particularly to UVA radiation. pharmgkb.orgresearchgate.net Studies have demonstrated that VNO and its photoproduct, VNOPD, are potent photodynamic sensitizers. nih.govjst.go.jp The mechanism of photosensitization involves the generation of reactive oxygen species (ROS), which in turn leads to cellular damage, including oxidative DNA damage. pharmgkb.orgnih.govresearchgate.net

The stable end-product, VNOPD, is noted as a remarkable photosensitizer towards the amino acids Tryptophan (Trp) and Histidine (His). nih.govjst.go.jp The photo-oxidation mechanism differs for these amino acids:

Tryptophan oxidation primarily involves Type I radical reactions, with a photo-oxidation quantum yield (Φox) of 0.13. nih.govjst.go.jp

Histidine oxidation occurs via a Type II reaction mediated by singlet oxygen (¹O₂), with a photo-oxidation quantum yield (Φox) of 0.012. nih.govjst.go.jp

In vitro research confirms that the UVA photosensitization observed with Voriconazole N-oxide and its photoproducts is directly linked to the generation of ROS. pharmgkb.orgnih.gov When cultured human keratinocytes were treated with either VNO or its UVB photoproduct (VNO'), subsequent exposure to UVA radiation led to a significant increase in intracellular ROS levels. pharmgkb.orgnih.gov This ROS generation was monitored using fluorogenic reporters like CM-H₂DCFDA. nih.gov Furthermore, it has been shown that Voriconazole N-oxide can inhibit the crucial antioxidant enzyme catalase, which would result in higher intracellular concentrations of ROS. mdpi.com

The generation of ROS by photosensitized Voriconazole N-oxide and its photoproducts leads to measurable oxidative damage to DNA. pharmgkb.orgnih.gov Studies in cultured human keratinocytes revealed that treatment with VNO or its UVB photoproduct, followed by UVA irradiation, resulted in elevated levels of 8-oxoguanine and 8-deoxoguanine (8-oxodG), which are well-established markers of oxidative DNA damage. pharmgkb.orgnih.govmdpi.com This demonstrates a direct link between the photosensitizing properties of the compound and its potential to induce DNA lesions in vitro. researchgate.net

Enzymatic Degradation and Further Metabolism In Vitro

While photodegradation is a key pathway, the enzymatic stability and subsequent metabolism of Voriconazole N-oxide have also been investigated.

Formation of Secondary Metabolites

Literature indicates that Voriconazole N-oxide can be further metabolized into various less-prevalent metabolites. pharmgkb.orgnih.gov However, specific structures of these secondary metabolites are not extensively detailed in the cited research. In one in vitro study, when Voriconazole N-oxide was incubated directly with human liver microsomes (HLM), it showed no significant depletion over a 60-minute period. mdpi.com This suggests that while further metabolism is possible, the compound is relatively stable against extensive biotransformation in this specific in vitro system. mdpi.com

Role of Enzymes in its Subsequent Biotransformation

The enzymes responsible for the initial formation of Voriconazole N-oxide from its parent compound, voriconazole, include CYP2C19, CYP3A4, CYP2C9, and flavin-containing monooxygenases (FMOs). pharmgkb.orgnih.govunc.edu However, the specific enzymes involved in the subsequent biotransformation of Voriconazole N-oxide itself are not clearly elucidated. The observed stability of Voriconazole N-oxide in incubations with human liver microsomes, which contain a comprehensive suite of CYP enzymes, suggests that these enzymes may not be the primary drivers of its further degradation. mdpi.com

Analytical Methodologies for Research and Characterization of Voriconazole N Oxide

Chromatographic Techniques

Chromatography, particularly when coupled with mass spectrometry, offers the high sensitivity and selectivity required for the analysis of Voriconazole (B182144) N-oxide in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantification of Voriconazole N-oxide in research samples. Its applications span from method development and validation to the use of sophisticated internal standards for enhanced accuracy.

The development of robust LC-MS/MS methods for Voriconazole N-oxide analysis involves optimizing chromatographic separation and mass spectrometric detection. A variety of methods have been successfully developed and validated for the simultaneous determination of Voriconazole and Voriconazole N-oxide in human plasma and urine tandfonline.comnih.gov.

These methods are typically validated for specificity, accuracy, precision, recovery, matrix effect, and stability to ensure reliable and reproducible results tandfonline.comtandfonline.com. The total analytical run time for these assays is often short, with some methods achieving a run time of just 4 to 6 minutes tandfonline.comtandfonline.comnih.govnih.gov. The calibration curves for Voriconazole N-oxide in these assays are consistently linear over a range of concentrations, often with a coefficient of determination (R²) greater than 0.999 nih.govnih.govjst.go.jp. For instance, one validated method demonstrated linearity for Voriconazole N-oxide in the range of 0.05 µg/mL to 10 µg/mL in plasma nih.govnih.gov. Another study established a linear range of 0.001–1 µg/mL for both Voriconazole and its N-oxide metabolite tandfonline.comtandfonline.com. In human urine, a linear range of 20.0 to 7200 ng/mL has been validated nih.govresearchgate.net.

| Matrix | Linearity Range | Reference |

|---|---|---|

| Human Plasma | 0.05 µg/mL - 10 µg/mL | nih.govnih.gov |

| Human Plasma | 0.001 µg/mL - 1 µg/mL | tandfonline.comtandfonline.com |

| Human Urine | 20.0 ng/mL - 7200 ng/mL | nih.govresearchgate.net |

To improve the accuracy and precision of quantification, stable isotope-labeled internal standards are frequently employed in LC-MS/MS assays for Voriconazole N-oxide. These standards, such as Voriconazole-d3 N-oxide and 13C2-2H3-voriconazole, have nearly identical chemical and physical properties to the analyte but a different mass, allowing for effective correction of matrix effects and variations in instrument response nih.govresearchgate.netcaymanchem.comresearchgate.netscienceopen.com. The use of Voriconazole-d3 and its N-oxide metabolite as isotopic internal standards has been reported for the simultaneous quantification of Voriconazole and Voriconazole N-oxide in human urine nih.govresearchgate.net. Similarly, 13C2-2H3-voriconazole has been utilized as an internal standard in methods developed for therapeutic drug monitoring in human serum researchgate.netscienceopen.com.

Prior to LC-MS/MS analysis, biological samples such as plasma and serum require a sample preparation step to remove proteins that can interfere with the analysis and damage the chromatographic column. Protein precipitation is a simple and widely used technique for this purpose mdpi.com. Common precipitating agents include organic solvents like methanol and acetonitrile tandfonline.comnih.govnih.govnih.gov. In one method, 50 μL of plasma was mixed with methanol for deproteinization before injection into the LC-MS/MS system nih.govnih.gov. Another approach involved a one-step protein precipitation with acetonitrile tandfonline.com. For the analysis of Voriconazole N-oxide in human urine, samples were also processed by protein precipitation nih.govresearchgate.net.

The sensitivity and specificity of LC-MS/MS analysis are highly dependent on the optimization of mass spectrometer parameters. Detection is typically performed using electrospray ionization (ESI) in the positive ion multiple reaction monitoring (MRM) mode tandfonline.comtandfonline.comnih.govnih.gov. In this mode, specific precursor-to-product ion transitions for Voriconazole N-oxide are monitored. The protonated molecule [M+H]+ for Voriconazole N-oxide is typically observed at m/z 365.8 or 366.00 tandfonline.comnih.gov. Common product ions include m/z 224.1 and 224.05 tandfonline.comtandfonline.comnih.gov. The collision energy required to induce these fragmentations is also optimized; for example, a collision energy of -16.0 V has been reported for the transition of m/z 366.00 to 224.05 nih.gov.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |

|---|---|---|---|

| 366.00 | 224.05 | -16.0 | nih.gov |

| 365.8 | 224.1 | Not specified | tandfonline.comtandfonline.com |

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been explored for the analysis of Voriconazole. However, its application for the direct analysis of Voriconazole N-oxide is less common. GC-MS methods for Voriconazole often require a derivatization step to increase the volatility and thermal stability of the analyte tandfonline.comnih.govresearchgate.net. One study reported a GC-MS method for Voriconazole where the drug was derivatized with BSTFA nih.govresearchgate.net. The high temperatures used in GC can lead to the breakdown of underivatized Voriconazole, making quantification challenging tandfonline.com. Due to the inherent properties of N-oxides, which can be thermally labile, GC-MS is generally considered less suitable for the direct analysis of Voriconazole N-oxide compared to the milder conditions of LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely utilized and robust method for the simultaneous quantification of Voriconazole and its major metabolite, Voriconazole N-oxide, in biological fluids such as human plasma. nih.govresearchgate.netresearchgate.net This technique offers a balance of sensitivity, specificity, and accessibility for therapeutic drug monitoring and pharmacokinetic studies.

Several HPLC-UV methods have been developed and validated for this purpose. nih.govmdpi.com A common approach involves deproteinization of the plasma sample, often with acetonitrile, followed by injection into the HPLC system. nih.gov Chromatographic separation is typically achieved on a reverse-phase column, such as a C18 or an octadecyl silane (ODS) column. nih.govnih.gov

Isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently employed for its simplicity and reproducibility. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer, such as a phosphate buffer. nih.govsmmu.edu.cn The UV detector is typically set at a wavelength where both Voriconazole and Voriconazole N-oxide exhibit significant absorbance, commonly around 255 nm or 256 nm. nih.govresearchgate.netmdpi.com

The retention times for Voriconazole N-oxide are consistently shorter than those for the parent drug, Voriconazole, allowing for their distinct separation and quantification. researchgate.netsmmu.edu.cn The developed methods demonstrate good linearity over clinically relevant concentration ranges, ensuring accurate and reliable measurements. nih.govnih.gov The simplicity and rapidity of some of these HPLC-UV methods, with run times as short as 4 minutes, make them well-suited for routine clinical applications. nih.gov

Table 1: Example HPLC-UV Method Parameters for Voriconazole N-oxide Analysis

| Parameter | Condition |

|---|---|

| Column | ODS, 2.3-μm particles nih.gov |

| Mobile Phase | Acetonitrile/Methanol/Phosphate Buffer (25/10/65, v/v/v) nih.gov |

| Detection Wavelength | 255 nm smmu.edu.cn |

| Flow Rate | 1.0 mL/min smmu.edu.cn |

| Retention Time (Voriconazole N-oxide) | 4.02 min researchgate.net |

| Retention Time (Voriconazole) | 8.98 min researchgate.net |

| Linear Range | 0.1-8.0 mg/L nih.gov |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural confirmation and detailed characterization of Voriconazole N-oxide and related compounds. These techniques provide insights into the molecular structure, fragmentation behavior, and light-absorbing properties of the analyte.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including drug metabolites and degradation products. While specific detailed NMR spectral data for Voriconazole N-oxide (hydrochloride) is not extensively published in readily available literature, the principles of NMR are fundamental in confirming its structure as a metabolite of Voriconazole. Techniques such as 1H NMR and 13C NMR would be instrumental in identifying the changes in the chemical environment of the protons and carbons in the molecule compared to the parent drug, particularly around the N-oxide moiety.

In broader research contexts, NMR, including a combination of 1H, 19F, and Diffusion-Ordered Spectroscopy (DOSY) experiments, has been effectively used to characterize the structure and kinetics of Voriconazole degradation products under stress conditions, demonstrating its utility in analyzing complex mixtures without prior separation. rsc.orgresearchgate.net This highlights the potential of NMR to unambiguously identify and characterize Voriconazole N-oxide in various research applications.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the quantification and structural confirmation of Voriconazole and Voriconazole N-oxide. nih.govnih.gov In this method, the compounds are ionized, typically using electrospray ionization (ESI) in positive ion mode, and then fragmented. shimadzu.comresearchgate.net The resulting fragment ions (product ions) are specific to the parent molecule and are used for identification and quantification through a technique called multiple reaction monitoring (MRM). shimadzu.com

For Voriconazole, the protonated molecule [M+H]+ is observed at a mass-to-charge ratio (m/z) of 350.1 or 350.2. shimadzu.comoup.com This precursor ion is then fragmented to produce characteristic product ions, such as m/z 281.1 or 281.2. shimadzu.comoup.comtandfonline.com

For Voriconazole N-oxide, the precursor ion is detected at m/z 366.1, and a characteristic product ion is observed at m/z 143.1. oup.com The use of stable isotope-labeled internal standards, such as Voriconazole-d3 and Voriconazole-d3 N-oxide, improves the accuracy and precision of the quantification. researchgate.netoup.com

Table 2: Mass Spectrometry Parameters for Voriconazole and Voriconazole N-oxide

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Voriconazole | 350.1 | 281.1 |

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to determine the light absorption properties of molecules. Voriconazole N-oxide exhibits distinct UV absorption characteristics that are relevant to its detection and its behavior upon exposure to UV radiation. nih.gov

In an aqueous solution such as phosphate-buffered saline (PBS), Voriconazole N-oxide displays a strong absorption band in the UVB range, centered around 307 nm, which extends into the UVA range. nih.gov This is in addition to a shorter wavelength absorption peak at approximately 262 nm. nih.gov The absorption maxima are influenced by the solvent environment. nih.gov

Sustained exposure to UVB radiation leads to significant changes in the absorption spectrum of Voriconazole N-oxide, indicating the formation of a discrete photoproduct. nih.govnih.gov This new photoproduct is characterized by the appearance of a prominent UVA absorption band. nih.govnih.gov UV-Vis spectroscopy is, therefore, a crucial tool for monitoring the photodegradation of Voriconazole N-oxide and studying the formation of its photoproducts. nih.gov The parent compound, Voriconazole, has a maximum absorbance (λmax) at approximately 256 nm. researchgate.netjddtonline.info

Fluorine-19 Magnetic Resonance Spectroscopy (19F MRS) is a non-invasive analytical technique that can be used to detect and quantify fluorine-containing compounds in biological systems. nih.govresearchgate.net Given that Voriconazole and its metabolites contain three fluorine atoms, 19F MRS is a valuable research tool for studying their distribution and pharmacokinetics, particularly in tissues like the brain. nih.govresearchgate.netnih.gov

A key advantage of 19F MRS in this context is that the active parent compound, Voriconazole, and its inactive metabolite, Voriconazole N-oxide, have distinct resonance profiles. nih.gov This allows for the individual quantification of both the parent drug and its metabolite in vivo. nih.gov This technique has been successfully applied to demonstrate the penetration of Voriconazole into brain tissue and to quantify its levels, providing crucial insights that are not easily obtainable through other methods. nih.govnih.gov

Electrochemical Methods for Biotransformation Simulation

Electrochemical methods offer an innovative approach to simulate the metabolic transformations of drugs, including the N-oxidation of Voriconazole. mdpi.comresearchgate.net These techniques can mimic the phase I hepatic metabolism that occurs in the body, providing a rapid and cost-effective alternative to traditional in vitro studies using human liver microsomes (HLM). mdpi.comresearchgate.net

In this approach, an electric potential is applied to a solution containing the drug, which can induce oxidation reactions similar to those catalyzed by cytochrome P450 enzymes. nih.gov By optimizing the electrochemical parameters, such as the applied potential and the type of working electrode, it is possible to generate the same metabolites that are formed in the liver. mdpi.com

For Voriconazole, it has been demonstrated that electrochemical methods can successfully produce its metabolites, including Voriconazole N-oxide. mdpi.comnih.gov Studies have shown that using specific electrodes, such as an iron(II) phthalocyanine screen-printed electrode, can effectively catalyze the formation of all hepatic Voriconazole metabolites observed in HLM assays. mdpi.comresearchgate.net This highlights the potential of electrochemistry as a valuable tool in drug metabolism research and for the synthesis of drug metabolites like Voriconazole N-oxide. researchgate.net

Mechanistic and Kinetic Investigations in Biochemical Systems Excluding Clinical Outcomes

In Vitro Enzyme Inhibition Studies by Voriconazole (B182144) N-oxide

Recent in vitro studies indicate that Voriconazole N-oxide, along with other metabolites, can inhibit the same cytochrome P450 (CYP) enzymes that are responsible for the metabolism of its parent compound, voriconazole. nih.gov This feedback inhibition may contribute to the complex and variable pharmacokinetics of voriconazole. nih.gov The inhibitory potential of Voriconazole N-oxide has been quantified by determining its half-maximal inhibitory concentration (IC₅₀), with investigations focusing on key enzymes involved in drug metabolism. nih.gov

Voriconazole N-oxide demonstrates minor inhibitory activity against CYP2C19. nih.gov In a study assessing its effects on the metabolism of the CYP2C19 probe substrate S-mephenytoin, the IC₅₀ value was notably high. nih.gov This suggests a weak inhibitory potential compared to the parent compound, voriconazole. nih.gov

The inhibitory effect of Voriconazole N-oxide on CYP3A4, a key enzyme in drug metabolism, has also been evaluated. nih.govjst.go.jp Studies show that Voriconazole N-oxide has a discernible but limited inhibitory effect on this enzyme. nih.govjst.go.jp

Similar to its effects on other CYP isoforms, Voriconazole N-oxide exhibits weak inhibition of CYP2C9. nih.gov The high IC₅₀ value indicates that a significant concentration of the metabolite is required to reduce the enzyme's activity by half. nih.gov

Interactive Table: Inhibitory Potential (IC₅₀) of Voriconazole N-oxide on CYP Enzymes

| Compound | Target Enzyme | IC₅₀ (µM) | 95% Confidence Interval (µM) | Source |

|---|---|---|---|---|

| Voriconazole N-oxide | CYP2C19 | 288 | 65.0–31623 | nih.gov |

| Voriconazole N-oxide | CYP3A4 | 114 | 82.3–174 | nih.gov |

| Voriconazole N-oxide | CYP2C9 | >500 | Not Applicable | nih.gov |

Comparative Metabolic Rates Across Different In Vitro Models

The formation of Voriconazole N-oxide is the primary metabolic pathway for voriconazole. jst.go.jpnih.gov This N-oxidation is catalyzed predominantly by CYP2C19 and CYP3A4, with minor contributions from CYP2C9 and flavin-containing monooxygenase 3 (FMO3). nih.govnih.govunc.edunih.gov The kinetics of this metabolic conversion have been characterized in various in vitro systems, revealing significant differences.

In human liver microsomes (HLMs), the N-oxidation of voriconazole follows biphasic kinetics, indicating the involvement of at least two different enzymes: a high-affinity component and a low-affinity component. nih.gov The high-affinity enzyme activity is primarily attributed to CYP2C19, while the low-affinity activity is linked to CYP3A4. nih.govwashington.edu

Studies comparing HLMs from pediatric and adult donors show that while the enzyme affinity (Kₘ) for voriconazole N-oxide formation is similar between the two groups, the maximum reaction velocity (Vₘₐₓ) is approximately three times higher in children. nih.gov This suggests a significantly faster metabolic rate in the pediatric population, which is consistent with observed clinical differences in voriconazole clearance. nih.gov Furthermore, the relative contribution of different enzymes to N-oxidation varies with age; CYP2C19 and FMO3 play a much greater role in children than in adults, whereas CYP3A4's contribution is larger in adults. unc.edu

When comparing isolated recombinant enzymes to the more complex HLM system, distinct kinetic profiles emerge. Recombinant CYP2C19 displays the highest affinity for voriconazole N-oxidation, followed by CYP2C9 and then CYP3A4, which acts as a low-affinity, high-capacity enzyme. washington.edu These findings from isolated enzymes align with the biphasic kinetics observed in HLMs, confirming the roles of CYP2C19 and CYP3A4 as the principal high- and low-affinity enzymes, respectively. nih.govwashington.edu

Interactive Table: Comparative Kinetics of Voriconazole N-Oxidation in In Vitro Models

| In Vitro Model | Enzyme(s) | Kₘ (µM) | Vₘₐₓ (rate unit) | Source |

|---|---|---|---|---|

| Human Liver Microsomes (HLM) | Mixed CYPs | 8.1 (High-affinity) | Not Specified | nih.govwashington.edu |

| 835 (Low-affinity) | ||||

| HLM (Adults) | Mixed CYPs/FMO | 9.3 ± 3.6 | 40 ± 13.9 (pmol/min/mg) | nih.govunc.edu |

| HLM (Children) | Mixed CYPs/FMO | 11 ± 5.2 | 120.5 ± 99.9 (pmol/min/mg) | nih.govunc.edu |

| Recombinant Human CYP | CYP2C19 | 3.5 | 0.39 (pmol/min/pmol P450) | washington.edu |

| Recombinant Human CYP | CYP2C9 | 20 | 0.056 (pmol/min/pmol P450) | washington.edu |

| Recombinant Human CYP | CYP3A4 | 235 | 0.14 (pmol/min/pmol P450) | washington.edu |

Advanced Reaction Mechanism Characterization (e.g., transition states, intermediates)

Detailed characterization of the advanced reaction mechanism for the N-oxidation of voriconazole, including the specific transition states and chemical intermediates involved in the catalytic cycle of CYP or FMO enzymes, is not extensively described in the currently available scientific literature.

Computational and Theoretical Studies of Voriconazole N Oxide

Molecular Modeling and Docking Studies of Enzyme Interactions

Direct molecular modeling and docking studies specifically focused on Voriconazole (B182144) N-oxide's interaction with metabolic enzymes are not extensively documented in publicly available research. The majority of computational efforts have centered on the parent drug, voriconazole, to elucidate its binding modes within the active sites of cytochrome P450 (CYP) enzymes, particularly CYP2C19, CYP3A4, and CYP2C9, which are responsible for its metabolism. pharmgkb.orgpharmgkb.org

However, it is understood that Voriconazole N-oxide, as the major metabolite of voriconazole, does interact with these same enzyme systems. In vitro studies have indicated that Voriconazole N-oxide can inhibit the CYP enzymes responsible for voriconazole's metabolism, contributing to the parent drug's variable pharmacokinetics. nih.govresearchgate.net This suggests that the N-oxide metabolite likely occupies the same active sites as voriconazole, albeit with different binding affinities and kinetics.

Future molecular modeling and docking studies on Voriconazole N-oxide would be invaluable for several reasons:

Understanding Metabolite-Mediated Inhibition: Precisely modeling how Voriconazole N-oxide binds to CYP2C19 and CYP3A4 could clarify the structural basis for its inhibitory effects on voriconazole metabolism.

Predicting Drug-Drug Interactions: A detailed understanding of its binding could help predict potential interactions with other drugs metabolized by the same enzymes.

Explaining Genotype-Dependent Effects: Docking studies could provide insights into why individuals with different CYP2C19 genotypes exhibit varied metabolic ratios of voriconazole to Voriconazole N-oxide. nih.gov

While specific binding energies and detailed interaction maps for Voriconazole N-oxide are yet to be widely published, the available data on its parent compound and its role in metabolic inhibition strongly support the need for such focused computational research.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Specific quantum chemical calculations detailing the electronic structure and reactivity of Voriconazole N-oxide (hydrochloride) are not readily found in the current body of scientific literature. However, computational analyses of related polyazole N-oxides offer a theoretical framework for understanding its properties. These studies indicate that the introduction of an N-oxide linkage to a polyazole ring can lead to some stabilization by withdrawing electronic charge from the heterocyclic ring, thereby reducing electronic repulsion. researcher.life

The N-oxidation of the pyrimidine (B1678525) ring in voriconazole introduces significant changes to its electronic properties:

Electron Density Distribution: The N-oxide group alters the electron density across the molecule, which can influence its reactivity and interactions with biological macromolecules.

Reactivity: The presence of the N-oxide can affect the molecule's susceptibility to further metabolic reactions. For instance, it has been noted that Voriconazole N-oxide can be further metabolized into less prevalent metabolites. pharmgkb.orgnih.gov

Photoreactivity: Studies have shown that Voriconazole N-oxide and its UVB photoproduct can act as UVA sensitizers, generating reactive oxygen species and producing oxidative DNA damage. nih.govnih.gov This photoreactivity is a direct consequence of its electronic structure and how it absorbs and dissipates light energy.

A comprehensive quantum chemical study of Voriconazole N-oxide would provide valuable data on its molecular orbitals, electrostatic potential, and bond energies. This information would be instrumental in rationalizing its observed metabolic stability, inhibitory potential, and toxicological profile, including its role in phototoxicity.

In Silico Predictions of Metabolic Pathways and Products

In silico tools play a significant role in predicting the metabolic fate of xenobiotics, including the formation of metabolites like Voriconazole N-oxide. frontiersin.org The metabolism of voriconazole is complex and has been extensively studied, with in silico models corroborating in vitro and in vivo findings.

Voriconazole is primarily metabolized in the liver to its major circulating metabolite, Voriconazole N-oxide. pharmgkb.orgnih.gov This biotransformation is predominantly mediated by the cytochrome P450 enzyme system. In silico predictions and experimental data have identified the key enzymes involved in this N-oxidation reaction.

Key Enzymes in Voriconazole N-oxidation:

CYP2C19: This is the primary enzyme responsible for the formation of Voriconazole N-oxide. pharmgkb.orgmdpi.com Genetic polymorphisms in the CYP2C19 gene are a major source of the pharmacokinetic variability of voriconazole. researchgate.net

CYP3A4: This enzyme also contributes significantly to the N-oxidation of voriconazole. pharmgkb.org

CYP2C9: This enzyme plays a lesser role in the formation of Voriconazole N-oxide. pharmgkb.org

Flavin-containing monooxygenase (FMO) family: Some studies suggest a minor contribution of FMOs to the N-oxidation of voriconazole. pharmgkb.orgnih.gov

The table below summarizes the key enzymes and their roles in the formation of Voriconazole N-oxide, as supported by in silico predictions and experimental evidence.

| Enzyme | Role in Voriconazole N-oxide Formation | Supporting Evidence |

|---|---|---|

| CYP2C19 | Primary metabolic pathway | In vitro studies, clinical data, PBPK models pharmgkb.orgmdpi.com |

| CYP3A4 | Significant secondary pathway | In vitro studies, PBPK models pharmgkb.org |

| CYP2C9 | Minor metabolic pathway | In vitro studies pharmgkb.org |

| FMO | Potential minor contribution | In silico predictions, some in vitro data pharmgkb.orgnih.gov |

Physiologically-Based Pharmacokinetic (PBPK) Modeling Frameworks Integrating In Vitro Metabolite Data

Physiologically-Based Pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. For voriconazole, PBPK models have been instrumental in understanding its complex pharmacokinetics, particularly the role of its major metabolite, Voriconazole N-oxide. nih.govnih.gov

These models integrate a wide range of data, including:

Physicochemical properties of voriconazole and Voriconazole N-oxide.

In vitro metabolism data , such as the kinetics of N-oxidation by different CYP enzymes. nih.gov

Physiological parameters of the simulated population (e.g., organ volumes, blood flow rates).

Genetic information , especially CYP2C19 genotype, which significantly influences the metabolic ratio of voriconazole to Voriconazole N-oxide. nih.govresearchgate.net

PBPK models for voriconazole have successfully incorporated data on Voriconazole N-oxide to:

Develop coupled parent-metabolite models: These models simultaneously describe the pharmacokinetics of both voriconazole and Voriconazole N-oxide. nih.govresearchgate.net

Elucidate the impact of metabolites on parent drug pharmacokinetics: PBPK simulations have quantitatively demonstrated the inhibitory effect of Voriconazole N-oxide on its own formation, contributing to the nonlinear pharmacokinetics of voriconazole. nih.gov

Predict drug exposure in different populations: These models have been used to predict voriconazole and Voriconazole N-oxide concentrations in various populations, including adults and children, and in individuals with different CYP2C19 metabolizer statuses. nih.govresearchgate.net

Support dose optimization: By accurately predicting drug and metabolite levels, PBPK models can aid in the development of personalized dosing regimens. nih.gov

The table below provides an overview of the key aspects of PBPK modeling for voriconazole that incorporate data on Voriconazole N-oxide.

| PBPK Model Application | Key Findings Related to Voriconazole N-oxide | References |

|---|---|---|

| Parent-Metabolite Modeling | Developed coupled models for voriconazole and its main metabolites, including Voriconazole N-oxide, to describe their pharmacokinetic profiles. | nih.govresearchgate.net |

| Metabolite-Mediated Inhibition | Quantified the inhibitory effect of Voriconazole N-oxide on CYP enzymes, explaining the auto-inhibition of voriconazole metabolism. | nih.govresearchgate.net |

| Influence of CYP2C19 Genotype | Integrated the impact of CYP2C19 polymorphisms on the formation of Voriconazole N-oxide and the resulting variability in drug exposure. | nih.govresearchgate.net |

| Prediction in Special Populations | Extrapolated adult PBPK models to pediatric populations, accounting for developmental changes in metabolism affecting Voriconazole N-oxide formation. | nih.govresearchgate.net |

Future Research Directions in Voriconazole N Oxide Chemistry and Biochemistry

Elucidation of Unidentified Degradation Products

The degradation of Voriconazole (B182144) N-oxide, particularly under thermal and photochemical stress, leads to the formation of several products. While some have been identified, others remain uncharacterized. Future research should focus on the comprehensive identification and structural elucidation of these unknown degradation products.

Upon exposure to UVB/UVA light, Voriconazole N-oxide (VNO) converts to a photoproduct (VNOP). nih.gov This VNOP then undergoes thermal degradation to a more stable product, VNOPD. researchgate.netnih.gov The identity of VNOP has been proposed as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-7-oxa-1,3-diazabicyclo[4.1.0]hepta-2,4-dien-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, and VNOPD as 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidin-4-ol. nih.gov However, another study refers to a UVB-induced photoproduct as VNO', noting its distinct spectroscopic properties and enhanced UVA absorption, but its definitive structure is still under investigation. nih.gov

Furthermore, studies on voriconazole itself have shown sensitivity to basic conditions and photodegradation under intense light, leading to various degradation products. researchgate.net Given that Voriconazole N-oxide is a major metabolite, it is plausible that it undergoes a complex array of degradation reactions, yielding products that have not yet been identified. Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in isolating and characterizing these unknown compounds.

Advanced Spectroscopic Characterization of Photoproducts

The photoproducts of Voriconazole N-oxide are central to its role in photosensitization. While initial spectroscopic data exists, a more in-depth characterization using advanced spectroscopic techniques is warranted.

Sustained UVB exposure of Voriconazole N-oxide in aqueous solutions results in significant changes to its absorption spectrum, with the emergence of a prominent UVA absorption band, indicating the formation of a distinct photoproduct. nih.govnih.gov The quantum yield for the formation of the photoproduct (VNOP) by UVB-UVA light has been determined to be 0.6 in buffered or alcoholic solutions. nih.gov The stable end-product of thermal degradation, VNOPD, exhibits an absorbance maximum at 308 nm. nih.gov

Future research should employ time-resolved spectroscopy to investigate the excited-state dynamics of Voriconazole N-oxide and its photoproducts. Techniques like transient absorption spectroscopy and fluorescence up-conversion can provide insights into the formation and decay of short-lived intermediates. Furthermore, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will be crucial for the unambiguous structural assignment of the photoproducts.

Detailed Mechanistic Studies of Chemical and Photochemical Pathways

A thorough understanding of the mechanisms governing the chemical and photochemical transformations of Voriconazole N-oxide is essential. Current knowledge suggests a sequence of reactions, but the detailed pathways and the reactive species involved require further elucidation.

The phototoxicity associated with voriconazole is thought to be mediated by its N-oxide metabolite. nih.gov Upon UVB irradiation, Voriconazole N-oxide is converted to a photoproduct which then sensitizes keratinocytes to UVA radiation. nih.govnih.govresearchgate.net This sensitization is associated with the generation of reactive oxygen species (ROS) and oxidative DNA damage, such as the formation of 8-oxoguanine. nih.govnih.gov The stable end-product, VNOPD, has been shown to be a potent photodynamic photosensitizer, capable of oxidizing tryptophan and histidine. nih.gov The photo-oxidation of tryptophan appears to proceed mainly through type I radical reactions, while histidine is oxidized by singlet oxygen (¹O₂). nih.gov

Future studies should focus on identifying the specific types of reactive oxygen species generated (e.g., singlet oxygen, superoxide (B77818) anion, hydroxyl radical) and their quantum yields. Laser flash photolysis studies can be expanded to probe the transient species involved in both the photochemical formation of the photoproducts and the subsequent photosensitization reactions. nih.gov Isotope labeling studies could also be employed to trace the reaction pathways and elucidate the rearrangement mechanisms.

Exploration of Novel Synthetic Routes to Voriconazole N-oxide

The availability of pure Voriconazole N-oxide is crucial for conducting detailed chemical and biochemical studies. While it is a metabolite, efficient and scalable synthetic routes are necessary for producing sufficient quantities for research purposes.

The synthesis of voriconazole itself has been well-documented, involving key steps like the coupling of a triazole-containing ketone with a pyrimidine (B1678525) derivative. researchgate.net One established method involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a 4-(1-metalloethyl)-5-fluoropyrimidine derivative. researchgate.net Another approach utilizes the condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with 6-(1-bromoethyl)-2,4-dichloro-5-fluoropyrimidine in the presence of zinc and lead powder. google.com A newer method has been developed to synthesize a key voriconazole intermediate by reacting a compound of formula III with a compound of formula IV in the presence of zinc and a Lewis acid, which avoids the use of highly toxic lead. google.com

Future research should focus on developing direct and high-yielding synthetic methods for Voriconazole N-oxide. This could involve the selective N-oxidation of voriconazole or building the N-oxide functionality into a synthetic precursor. The exploration of enzymatic synthesis, perhaps utilizing purified cytochrome P450 enzymes or flavin-containing monooxygenases, could also provide a more biomimetic and potentially stereoselective route to the desired compound. researchgate.net

Expanding In Vitro Enzymatic Research to Less Characterized Pathways

The metabolism of voriconazole to its N-oxide is primarily mediated by cytochrome P450 (CYP) enzymes. pharmgkb.org While the major players have been identified, the contribution of less characterized pathways and the full metabolic fate of Voriconazole N-oxide itself require further investigation.

The formation of Voriconazole N-oxide is mainly attributed to CYP2C19, CYP3A4, and to a lesser extent, CYP2C9. researchgate.netresearchgate.net Flavin-containing monooxygenases (FMOs), particularly FMO3, have also been identified as contributing to this metabolic transformation. researchgate.netpharmgkb.org It is estimated that CYP enzymes mediate about 75% of voriconazole metabolism, with FMOs responsible for the remaining 25%. pharmgkb.org Interestingly, the formation of the N-oxide appears to stimulate the cleavage of voriconazole, leading to the loss of the fluoropyrimidine ring. researchgate.net

Future in vitro studies should aim to quantify the relative contributions of the different CYP and FMO isoforms to Voriconazole N-oxide formation under various conditions. Research should also investigate the subsequent metabolism of Voriconazole N-oxide. It is plausible that it undergoes further biotransformation, such as hydroxylation or conjugation, by various phase I and phase II enzymes. The use of human liver microsomes from individuals with different CYP2C19 genotypes could provide valuable insights into the genetic polymorphisms affecting its metabolism. researchgate.net

Development of Advanced Computational Models for Predicting its Reactivity and Fate

Computational modeling can be a powerful tool for predicting the chemical reactivity and metabolic fate of drug metabolites like Voriconazole N-oxide. The development of sophisticated computational models could accelerate research and reduce the need for extensive experimental work.

Physiologically-based pharmacokinetic (PBPK) models have been developed for voriconazole and its metabolites, including Voriconazole N-oxide, to predict their complex pharmacokinetic profiles. nih.gov These models can incorporate factors like dosing regimens and CYP2C19 genetic polymorphisms. nih.gov Furthermore, the inclusion of metabolite data, such as that of Voriconazole N-oxide, in nonlinear mixed-effects (NLME) models can improve the prediction of in vivo CYP2C19 activity. nih.gov For predicting chemical reactivity, machine learning and deep learning models, along with quantum mechanical calculations, are being employed for covalent compounds. nih.gov

Future efforts should focus on creating more refined computational models specifically for Voriconazole N-oxide. These models could predict its degradation pathways, identify potential reactive intermediates, and estimate their toxicological potential. Quantum mechanical calculations can be used to model the electronic structure and reactivity of the molecule in its ground and excited states, providing insights into its photochemical behavior. Integrating these computational predictions with experimental data will be key to building a comprehensive understanding of the chemistry and biochemistry of Voriconazole N-oxide.

Q & A

Q. What are the primary metabolic pathways and enzymes responsible for Voriconazole N-oxide formation in humans?

Voriconazole N-oxide is the major metabolite of voriconazole, formed via oxidative metabolism. The primary enzymes involved are cytochrome P450 (CYP) isoforms CYP2C19 (63.1% contribution), CYP3A4 (29.5%), and CYP2C9 (13.2%) . Additionally, flavin-containing monooxygenase (FMO) accounts for ~25% of total oxidative metabolism, particularly under conditions where CYP activity is limited. Methodologically, in vitro studies using recombinant enzymes, chemical inhibitors (e.g., 1-aminobenzotriazole for CYP inhibition), and heat-inactivation experiments (to distinguish FMO vs. CYP contributions) are critical for pathway elucidation .

Q. How can researchers ensure accurate quantification of Voriconazole N-oxide in biological matrices?

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods. Key considerations include:

- Column selection : Use reversed-phase C18 columns for separation efficiency.

- Internal standards : Stable isotope-labeled analogs (e.g., deuterated voriconazole) to correct for matrix effects.

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction to minimize interference . Validation parameters (linearity, precision, accuracy) should adhere to ICH guidelines, with a lower limit of quantification (LLOQ) ≤10 ng/mL for plasma studies .

Q. What stability conditions are critical for storing Voriconazole N-oxide in laboratory settings?

Voriconazole N-oxide should be stored in sealed, light-protected containers at -20°C to prevent photodegradation and hydrolysis. Stability in solution is pH-dependent; buffers (e.g., phosphate-buffered saline, pH 7.4) are recommended for short-term experiments. Long-term storage requires lyophilization and desiccation .

Advanced Research Questions

Q. How can conflicting data on CYP vs. FMO contributions to Voriconazole N-oxide formation be resolved?

Discrepancies arise from inter-individual variability (e.g., CYP2C19 polymorphisms) and experimental models (e.g., microsomal vs. recombinant systems). To reconcile differences:

- Use recombinant enzyme systems (CYP2C19, FMO3) to isolate contributions.

- Conduct kinetic analyses (Km, Vmax) to compare catalytic efficiency. For example, FMO3 has a Km of 3.4 mM, indicating lower substrate affinity compared to CYP2C19 .

- Apply population pharmacokinetic modeling to incorporate genetic and demographic covariates (e.g., CYP2C19 poor metabolizers) .

Q. What methodological strategies address the challenges of simultaneous measurement of voriconazole and its N-oxide metabolite in microdialysis studies?

Microdialysis requires:

- Probe calibration : Retro-dialysis with a reference compound (e.g., hydroxy-voriconazole) to determine recovery rates .

- Analytical sensitivity : LC-MS/MS with electrospray ionization (ESI) in positive mode, optimized for multiple reaction monitoring (MRM) transitions (e.g., m/z 349.1→281.1 for voriconazole; m/z 365.1→224.1 for N-oxide) .

- Temporal resolution : Frequent sampling intervals (e.g., every 10–20 minutes) to capture nonlinear pharmacokinetics .

Q. How can researchers design experiments to assess the phototoxic potential of Voriconazole N-oxide and its degradation products?

- Photostability testing : Expose Voriconazole N-oxide to UVA/UVB light (e.g., 320–400 nm) and analyze degradation products via LC-MS/MS.

- Keratinocyte assays : Measure reactive oxygen species (ROS) generation in HaCaT cells pre-treated with Voriconazole N-oxide and irradiated .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to characterize photoproducts (e.g., hydroxylated or dimerized species) .

Q. What in vitro models best predict the auto-inhibition of CYP enzymes by voriconazole and its metabolites?

- Time-dependent inhibition (TDI) assays : Pre-incubate human liver microsomes with voriconazole/N-oxide, then measure residual CYP activity (e.g., using probe substrates like omeprazole for CYP2C19).

- IC50 determination : Compare inhibitory potency of voriconazole (strong CYP2C19 inhibitor) vs. N-oxide (weak inhibitor of CYP3A4/CYP2C9) .

- Mechanistic modeling : Incorporate inhibition constants (Ki) into static or dynamic models to predict drug-drug interaction risks .

Q. How should population pharmacokinetic models integrate Voriconazole N-oxide data to optimize dosing regimens?

- Nonlinear mixed-effects modeling : Use tools like NONMEM or Monolix to account for saturable metabolism (CYP2C19 auto-inhibition) and metabolite accumulation.

- Covariate analysis : Include genetic factors (CYP2C19*2/*3 alleles), albumin levels (N-oxide protein binding), and comedications (CYP3A4 inducers/inhibitors) .

- Exposure-response analysis : Link N-oxide trough concentrations to efficacy/toxicity endpoints (e.g., hepatotoxicity or breakthrough fungal infections) .

Tables for Key Data

Table 1. Enzyme Contributions to Voriconazole N-oxide Formation

| Enzyme | Contribution (%) | Km (mM) | Vmax (pmol/min/pmol) |

|---|---|---|---|

| CYP2C19 | 63.1 | 3.0 | 0.025 |

| CYP3A4 | 29.5 | - | - |

| FMO3 | ~25* | 3.4 | 0.044 |

| *Total oxidative metabolism . |

Table 2. LC-MS/MS Parameters for Voriconazole N-oxide Quantification

| Parameter | Value |

|---|---|

| Ionization mode | ESI+ |

| MRM transition | 365.1 → 224.1 |

| LLOQ (plasma) | 5 ng/mL |

| Column | C18, 2.1 × 50 mm, 1.7 µm |

| Mobile phase | 0.1% formic acid/acetonitrile |

| Retention time | 3.2 min |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.